5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride
Brand Name: Vulcanchem
CAS No.: 1220032-82-5
VCID: VC3390698
InChI: InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
SMILES: C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Molecular Formula: C18H21BrClNO
Molecular Weight: 382.7 g/mol

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

CAS No.: 1220032-82-5

Cat. No.: VC3390698

Molecular Formula: C18H21BrClNO

Molecular Weight: 382.7 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride - 1220032-82-5

Specification

CAS No. 1220032-82-5
Molecular Formula C18H21BrClNO
Molecular Weight 382.7 g/mol
IUPAC Name 3-[(4-bromo-2-phenylphenoxy)methyl]piperidine;hydrochloride
Standard InChI InChI=1S/C18H20BrNO.ClH/c19-16-8-9-18(21-13-14-5-4-10-20-12-14)17(11-16)15-6-2-1-3-7-15;/h1-3,6-9,11,14,20H,4-5,10,12-13H2;1H
Standard InChI Key FDXDCNVLADIEKW-UHFFFAOYSA-N
SMILES C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl
Canonical SMILES C1CC(CNC1)COC2=C(C=C(C=C2)Br)C3=CC=CC=C3.Cl

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride is identified by the CAS number 1220032-82-5 and possesses the molecular formula C18H21BrClNO. This compound is also known by several synonyms including 3-(((5-Bromo-[1,1"-biphenyl]-2-yl)oxy)methyl)piperidine hydrochloride .

The structural composition of this compound can be broken down into several key components:

  • A biphenyl core structure (two connected benzene rings)

  • A bromine atom at the 5-position of one phenyl ring

  • An ether linkage at the 2-position of the biphenyl system

  • A piperidine ring connected via a methyl bridge

  • A hydrochloride salt formation

Physicochemical Properties

The compound exhibits specific physicochemical characteristics that are relevant to its behavior in various chemical and biological systems. These properties are summarized in Table 1 below.

Table 1: Physicochemical Properties of 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride

PropertyValue
Molecular Weight382.7 g/mol
Exact Mass381.04950
Hydrogen Bond Donor Count2
Hydrogen Bond Acceptor Count2
Rotatable Bond Count4
Topological Polar Surface Area21.3 Ų
Heavy Atom Count22
Complexity306
Undefined Atom Stereocenter Count1
Covalently-Bonded Unit Count2

These properties suggest that the compound possesses moderate molecular flexibility (with 4 rotatable bonds) and a relatively modest polar surface area, which may influence its solubility characteristics and membrane permeability .

Structural Analysis and Implications

Stereocenters and Isomerism

The compound contains one undefined stereocenter, likely located within the piperidine ring structure. This stereochemical feature is significant as it introduces the possibility of stereoisomers that may exhibit different biological activities and physicochemical properties . The presence of this stereocenter suggests that the compound could exist as a racemic mixture or as single stereoisomers, which would be an important consideration for any potential pharmaceutical applications.

Functional Groups and Reactivity

Several functional groups in this molecule contribute to its chemical reactivity profile:

These functional elements collectively determine the compound's chemical behavior, including its stability, reactivity, and potential interactions with biological macromolecules.

Analytical Characterization

Spectroscopic Methods

For structural confirmation and purity assessment of 5-Bromo[1,1'-biphenyl]-2-yl 3-piperidinylmethyl ether hydrochloride, several analytical techniques would be applicable:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would provide characteristic signals for the aromatic protons in the biphenyl system, the piperidine ring protons, and the methylene protons adjacent to the ether oxygen .

  • Infrared (IR) Spectroscopy: This would help identify functional groups such as the ether linkage and aromatic systems .

  • Mass Spectrometry: High-resolution mass spectrometry would confirm the exact mass of 381.04950 and provide a fragmentation pattern that could be used for structural verification .

Chromatographic Analysis

Gas chromatography (GC) or high-performance liquid chromatography (HPLC) would be valuable for assessing the purity of the compound and potentially for monitoring reactions during synthesis. These techniques could also be employed to separate and identify any stereoisomers if present .

Research Applications

Synthetic Chemistry Applications

The compound's structure makes it potentially valuable in several contexts:

  • As a synthetic intermediate for the preparation of more complex molecules, utilizing the bromine substituent as a handle for further functionalization.

  • In methodological studies exploring cross-coupling reactions and their optimization, particularly for the construction of functionalized biaryl systems.

  • As a model compound for investigating stereoselective transformations involving the piperidine ring system.

Medicinal Chemistry Considerations

From a medicinal chemistry perspective, this compound exemplifies several structural features commonly found in drug molecules:

  • The biphenyl scaffold, which provides rigidity and potential for π-stacking interactions with aromatic amino acid residues in protein targets.

  • A basic nitrogen-containing heterocycle (piperidine), which is commonly associated with improved solubility and specific receptor interactions.

  • A halogen substituent that could enhance binding affinity and metabolic stability.

These features suggest that the compound or its derivatives might be explored in the context of structure-activity relationship studies for various therapeutic targets.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator